
Fondenafil-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fondenafil-d5 is a deuterium-labeled derivative of Fondenafil. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Aplicaciones Científicas De Investigación
Fondenafil-d5 has several scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of Fondenafil in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Fondenafil.
Industry: Applied in the development of new pharmaceuticals to improve drug efficacy and safety profiles.
Métodos De Preparación
The synthesis of Fondenafil-d5 involves the use of deuterated reagents in the reaction process. The specific synthetic route can vary depending on the desired purity and yield. Generally, the preparation involves the substitution of hydrogen atoms with deuterium in the parent compound, Fondenafil. This process requires careful control of reaction conditions to ensure the selective incorporation of deuterium .
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods typically involve large-scale synthesis using deuterated reagents and solvents, followed by purification steps to achieve the desired product quality .
Análisis De Reacciones Químicas
Fondenafil-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield deuterated analogs of oxidized Fondenafil .
Mecanismo De Acción
The mechanism of action of Fondenafil-d5 is similar to that of Fondenafil. It involves the inhibition of phosphodiesterase type 5 (PDE-5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow. This mechanism is particularly relevant in the treatment of conditions such as erectile dysfunction and pulmonary arterial hypertension .
Comparación Con Compuestos Similares
Fondenafil-d5 is unique due to the incorporation of deuterium, which can enhance its pharmacokinetic and metabolic properties compared to its non-deuterated counterpart, Fondenafil. Similar compounds include other deuterium-labeled drugs such as deuterated sildenafil and deuterated tadalafil. These compounds also exhibit improved pharmacokinetic profiles and are used in similar research applications .
Propiedades
Número CAS |
1324230-58-1 |
|---|---|
Fórmula molecular |
C24H32N6O3 |
Peso molecular |
457.59 |
Nombre IUPAC |
5-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carbonyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H32N6O3/c1-5-8-18-20-21(28(4)27-18)23(31)26-22(25-20)17-15-16(9-10-19(17)33-7-3)24(32)30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,31)/i2D3,6D2 |
Clave InChI |
BNQTXDVBJLRWNB-QKLSXCJMSA-N |
SMILES |
CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)CC)OCC)C |
Sinónimos |
5-[2-Ethoxy-5-[(4-ethyl-d5-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


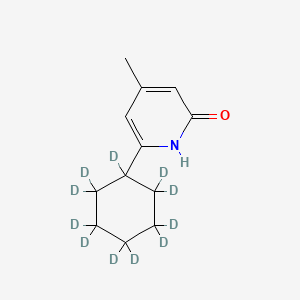
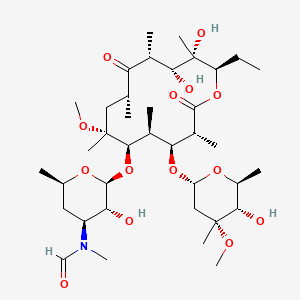
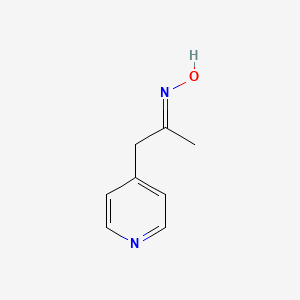
![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)
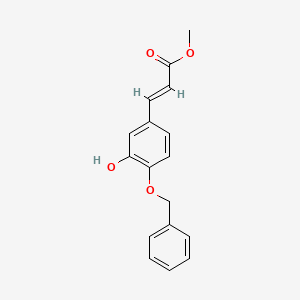
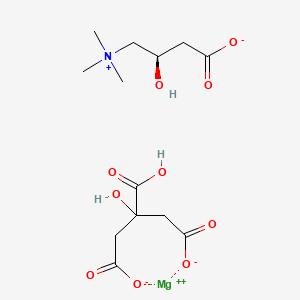
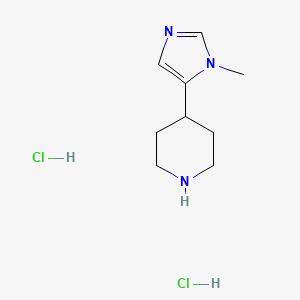
![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)
